molecular formula C18H18FN3O B6062707 N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine

カタログ番号 B6062707
分子量: 311.4 g/mol
InChIキー: VZXPQJJEQSDNOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine, also known as FITM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FITM is a selective inhibitor of the fatty acid binding protein 4 (FABP4), which plays a crucial role in the regulation of lipid metabolism and inflammation.

作用機序

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine selectively binds to FABP4 and inhibits its function. FABP4 is a cytoplasmic protein that binds to fatty acids and transports them to various cellular compartments. By inhibiting FABP4, this compound reduces the uptake and utilization of fatty acids, leading to improved insulin sensitivity and reduced inflammation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Inhibition of FABP4 by this compound has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss. This compound has also been shown to reduce triglyceride levels and improve lipid metabolism in animal models of obesity and type 2 diabetes. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and atherosclerosis.

実験室実験の利点と制限

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has several advantages for lab experiments. It is a highly selective inhibitor of FABP4, making it suitable for studying the role of FABP4 in various diseases. This compound is also stable and has a long half-life, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. In addition, this compound is expensive and may not be readily available for all research groups.

将来の方向性

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has several potential future directions for research. One direction is to study its effects on other diseases such as cancer and neurodegenerative disorders. FABP4 has been shown to play a role in the development of these diseases, and inhibition of FABP4 by this compound may have therapeutic potential. Another direction is to study the pharmacokinetics and toxicity profile of this compound in humans. This information is crucial for the development of this compound as a therapeutic agent. Finally, the development of more potent and selective FABP4 inhibitors based on the structure of this compound may have significant therapeutic potential.

合成法

The synthesis of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine involves a multistep process that starts with the reaction between 3-fluorobenzaldehyde and tetrahydrofuran to form 3-(3-fluorophenyl)tetrahydro-3-furanol. This intermediate is then reacted with 1H-indazole-5-amine in the presence of a base to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research.

科学的研究の応用

N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of metabolic disorders such as obesity and type 2 diabetes. FABP4 has been shown to play a crucial role in the regulation of lipid metabolism and inflammation, which are key factors in the development of metabolic disorders. Inhibition of FABP4 by this compound has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss in animal models.

特性

IUPAC Name

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c19-15-3-1-2-14(9-15)18(6-7-23-12-18)11-20-16-4-5-17-13(8-16)10-21-22-17/h1-5,8-10,20H,6-7,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPQJJEQSDNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC2=CC3=C(C=C2)NN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。